molecular formula C23H21N3O4 B10879921 ethyl 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-3-nitrobenzoate

ethyl 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-3-nitrobenzoate

Cat. No.: B10879921
M. Wt: 403.4 g/mol
InChI Key: GTCKIRQAHAYEDX-LFVJCYFKSA-N
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Description

Ethyl 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-3-nitrobenzoate is a complex organic compound that features a biphenyl group, a nitrobenzoate ester, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-3-nitrobenzoate typically involves a multi-step process:

    Formation of Biphenyl-4-yl Ethylidene Hydrazone: This step involves the condensation of biphenyl-4-yl ethanone with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Nitration of Benzoic Acid: The nitration of benzoic acid is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

    Esterification: The nitrated benzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 3-nitrobenzoate.

    Coupling Reaction: Finally, the hydrazone intermediate is coupled with ethyl 3-nitrobenzoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The hydrazone linkage can be reduced to a hydrazine using reducing agents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, alcohols.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of amides or different esters.

Scientific Research Applications

Ethyl 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-3-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can interact with hydrophobic pockets, while the nitro and ester groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methoxybiphenyl-4-carboxylate: Similar structure but with a methoxy group instead of a nitro group.

    (2E)-3-(biphenyl-4-yl)-1-(4-bromophenyl)-prop-2-en-1-one: Contains a biphenyl group and a different functional group.

Uniqueness

Ethyl 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-3-nitrobenzoate is unique due to its combination of a biphenyl group, a hydrazone linkage, and a nitrobenzoate ester. This combination of functional groups provides a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

ethyl 3-nitro-4-[(2E)-2-[1-(4-phenylphenyl)ethylidene]hydrazinyl]benzoate

InChI

InChI=1S/C23H21N3O4/c1-3-30-23(27)20-13-14-21(22(15-20)26(28)29)25-24-16(2)17-9-11-19(12-10-17)18-7-5-4-6-8-18/h4-15,25H,3H2,1-2H3/b24-16+

InChI Key

GTCKIRQAHAYEDX-LFVJCYFKSA-N

Isomeric SMILES

CCOC(=O)C1=CC(=C(C=C1)N/N=C(\C)/C2=CC=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NN=C(C)C2=CC=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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